molecular formula C13H11BrO5 B5770604 ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B5770604
M. Wt: 327.13 g/mol
InChI Key: HQMSLXAQGJTKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as BMOC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been tested for its ability to inhibit the activity of certain enzymes, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is not fully understood, but studies have shown that it can interact with various targets in cells. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase, which are involved in the regulation of neurotransmitters and oxidative stress, respectively. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-viral properties by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

Ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and viral infections. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with various targets in cells.

Synthesis Methods

Ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 6-bromo-8-methoxy-2H-chromen-2-one with ethyl chloroformate in the presence of a base. The resulting intermediate is then treated with sodium methoxide to yield the final product. This method has been optimized to provide high yields and purity of this compound.

properties

IUPAC Name

ethyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO5/c1-3-18-12(15)9-5-7-4-8(14)6-10(17-2)11(7)19-13(9)16/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMSLXAQGJTKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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